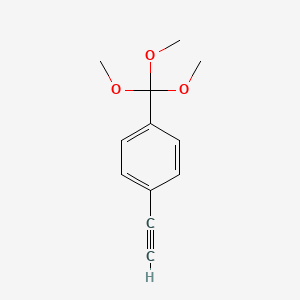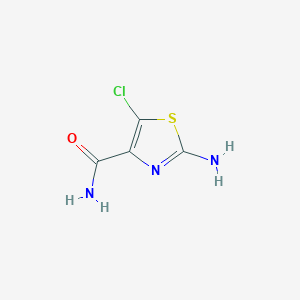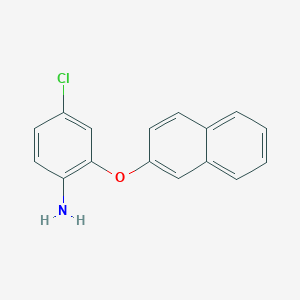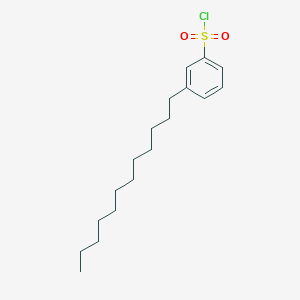
Dimethylsilyl Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylsilyl acetate is an organosilicon compound with the molecular formula C4H10O2Si. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a dimethylsilyl group. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylsilyl acetate can be synthesized through the reaction of dimethylchlorosilane with acetic acid in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl} + \text{CH}_3\text{COOH} \rightarrow \text{(CH}_3\text{)}_2\text{SiOCOCH}_3 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous addition of dimethylchlorosilane to a mixture of acetic acid and a base under controlled temperature and pressure conditions. The by-product, hydrogen chloride, is typically neutralized using a scrubber system.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylsilyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanediol and acetic acid.
Substitution: Can be used to introduce the dimethylsilyl group into other molecules, replacing a hydroxyl group.
Oxidation and Reduction: Generally inert to mild oxidizing and reducing agents due to the stability of the silicon-oxygen bond.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Reagents like trimethylsilyl chloride in the presence of a base.
Oxidation and Reduction: Typically requires strong oxidizing agents like chromic acid or reducing agents like lithium aluminum hydride for significant reactivity.
Major Products Formed
Hydrolysis: Dimethylsilanediol and acetic acid.
Substitution: Various silyl ethers depending on the substrate.
Applications De Recherche Scientifique
Dimethylsilyl acetate finds applications in various fields:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Medicine: Utilized in the synthesis of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of silicone-based materials and coatings.
Mécanisme D'action
The primary mechanism by which dimethylsilyl acetate exerts its effects is through the formation of stable silyl ethers. The silicon-oxygen bond is robust, providing protection to hydroxyl groups during chemical reactions. The mechanism involves nucleophilic attack on the silicon atom, leading to the formation of a silyl ether.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl acetate: Similar in structure but with an additional methyl group on the silicon atom.
Tert-butyldimethylsilyl acetate: Contains a tert-butyl group, providing greater steric hindrance and stability.
Uniqueness
This compound is unique due to its balance of reactivity and stability. It provides sufficient protection to hydroxyl groups while being easier to remove compared to bulkier silyl groups like tert-butyldimethylsilyl.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its ability to protect hydroxyl groups while maintaining stability makes it a valuable tool in various chemical processes.
Propriétés
Formule moléculaire |
C4H10O2Si |
|---|---|
Poids moléculaire |
118.21 g/mol |
Nom IUPAC |
dimethylsilyl acetate |
InChI |
InChI=1S/C4H10O2Si/c1-4(5)6-7(2)3/h7H,1-3H3 |
Clé InChI |
NYMVBZHJSKIHQK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O[SiH](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)






![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)






